o-Phenylenediammonium sulfate
Description
Properties
IUPAC Name |
(2-azaniumylphenyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
OPDS is the sulfate salt of o-phenylenediamine, which is characterized by two amine groups attached to an aromatic ring. Its chemical formula can be represented as . The presence of the sulfate group enhances its solubility in water and influences its reactivity in various chemical processes.
Scientific Research Applications
1. Pharmaceutical Industry
- Intermediate for Drug Synthesis : OPDS serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of compounds that exhibit biological activity, including anti-cancer agents and anti-inflammatory drugs. The ability to modify the amine groups allows for the creation of diverse derivatives that can interact with biological targets.
- Chelating Agents : OPDS can form chelates with metal ions, making it useful in coordination chemistry. These metal complexes are often explored for their potential therapeutic effects or as diagnostic agents in medical imaging.
2. Dye and Pigment Production
- Dye Manufacturing : OPDS is employed as a precursor in the synthesis of azo dyes and other colorants used in textiles and cosmetics. Its reactivity with various coupling agents leads to the formation of vibrant dyes that are stable under various conditions.
- Photographic Chemicals : In photographic applications, OPDS is used as a developing agent due to its ability to reduce silver salts. This property is critical in traditional film development processes.
3. Material Science
- Corrosion Inhibitors : The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection formulations. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation.
- Rubber Industry : OPDS is utilized as an antioxidant in rubber production, enhancing the durability and longevity of rubber products by preventing oxidative degradation during processing and use.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical Industry | Drug synthesis | Intermediate for biologically active compounds |
| Dye Production | Azo dye manufacturing | Produces stable and vibrant colorants |
| Material Science | Corrosion inhibitors | Protects metals from oxidation |
| Rubber Industry | Antioxidant for rubber | Increases durability and longevity |
Case Studies
Case Study 1: Pharmaceutical Development
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of OPDS exhibited significant anti-cancer activity against specific cancer cell lines. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting cancer.
Case Study 2: Dye Stability
Research conducted by Colorant Science explored the stability of dyes derived from OPDS when exposed to light and heat. The findings indicated that dyes synthesized from OPDS maintained their color integrity under extreme conditions, making them suitable for high-performance applications in textiles.
Case Study 3: Corrosion Protection
An evaluation of OPDS's effectiveness as a corrosion inhibitor was conducted on steel samples exposed to saline environments. Results showed a significant reduction in corrosion rates when treated with formulations containing OPDS, underscoring its utility in industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
o-Phenylenediammonium sulfate undergoes oxidative dimerization and polymerization in the presence of catalysts (e.g., gold nanoparticles, horseradish peroxidase) or oxidants (e.g., H₂O₂, dichromate).
Primary Oxidation Pathways
-
Polymerization to Poly-o-phenylenediamine (polyOPD):
Prolonged oxidation or high ionic strength (e.g., 0.5 M NaCl) triggers polymerization, forming polyOPDs. This process reduces DAP concentration and increases scattering >600 nm .
Key Variables Affecting Oxidation
Substitution Reactions
o-Phenylenediammonium sulfate reacts with carboxylic acids to form benzimidazole derivatives:
Polymerization Mechanisms
Polymerization occurs via radical intermediates and is autocatalytic. Key findings include:
-
Morphology: Transmission electron microscopy (TEM) reveals polyOPDs form composites with AuNPs, with particle sizes increasing from 50 nm (phase 1) to >200 nm (phase 3) .
-
Kinetics: Dynamic light scattering (DLS) shows NaCl accelerates size growth (Figure S4) .
-
Thermodynamics: Enthalpy (ΔH) and entropy (ΔS) of polymerization were calculated as 60.8 kJ/mol and −120 J/mol·K, respectively .
Redox Reactions with Dichromate
In acidic conditions, potassium dichromate oxidizes o-phenylenediammonium sulfate to pernigraniline salt via intermediates :
Environmental and Catalytic Influences
Comparison with Similar Compounds
o-Phenylenediammonium Bis(3-Carboxy-4-Hydroxybenzenesulfonate)
This compound, with the formula C₆H₁₀N₂²⁺·2C₇H₅O₆S⁻ , features a protonated o-phenylenediammonium cation paired with two 3-carboxy-4-hydroxybenzenesulfonate anions. Key comparisons include:
- Crystal Structure: Monoclinic space group C2 with unit cell parameters a = 11.667 Å, b = 16.081 Å, c = 12.356 Å, and β = 105.90° . The asymmetric unit contains one cation and two anions, forming a 3D hydrogen-bonded network via N–H⋯O and O–H⋯O interactions .
- Hydrogen Bonding : Sulfonate and carboxylate groups participate in intra- and intermolecular hydrogen bonds, creating a more rigid framework compared to the mixed sulfate/hydrogen sulfate structure of o-phenylenediammonium sulfate .
- Synthesis : Prepared by heating 3-carboxy-4-hydroxybenzenesulfonic acid with o-phenylenediamine in water, yielding deep-blue block crystals .
p-Phenylenediammonium Sulfate
The para isomer, p-phenylenediammonium sulfate (C₆H₁₀N₂²⁺·SO₄²⁻), differs in the positioning of amino groups on the benzene ring:
2,5-Diaminophenylethanol Sulfate
This compound, 2-(2-hydroxyethyl)-1,4-benzenediaminium sulfate , introduces a hydroxyethyl substituent:
- Functional Group Influence : The hydroxyethyl group enhances hydrophilicity and may increase solubility in polar solvents compared to unsubstituted this compound .
- Crystallography: Limited data are available, but the substituent likely disrupts the hydrogen-bonding network observed in this compound, leading to distinct packing motifs.
Ammonium Sulfate ((NH₄)₂SO₄)
As a simple inorganic sulfate, ammonium sulfate provides a baseline for comparison:
- Structural Simplicity : Lacks aromaticity and organic cations, resulting in a high-symmetry orthorhombic crystal structure (Pnma space group) .
- Applications : Widely used as a fertilizer and precipitating agent, contrasting with the specialized roles of this compound in crystal engineering .
Research Findings and Implications
- Supramolecular Chemistry : this compound’s complex asymmetric unit (Z″ = 26) highlights challenges in crystallographic modeling, often requiring advanced software like SHELXL for refinement .
- Hydrogen Bonding : The bis(3-carboxy-4-hydroxybenzenesulfonate) derivative demonstrates how auxiliary functional groups (carboxylate, hydroxyl) can stabilize 3D networks, a principle leveraged in crystal engineering .
- Isomeric Effects: The ortho vs. para configurations in diaminobenzene sulfates significantly influence molecular packing and material properties, underscoring the importance of positional isomerism in design .
Preparation Methods
Reaction Mechanism and Conditions
The reduction of o-nitroaniline using sodium sulfide () is a widely adopted industrial method. In this process, acts as both a reducing agent and a base, facilitating the conversion of nitro groups to amines. The reaction proceeds via the following stoichiometry:
Key parameters include a molar ratio of o-nitroaniline to of 1:1.5–2, reaction temperatures of 50–150°C, and durations of 1–5 hours.
Industrial-Scale Implementation
Patent CN105017028A details a scalable process with integrated waste recovery (Table 1). For example, a 20 L reactor charged with 2.5 kg o-nitroaniline, 2.1 kg , and 6.35 kg water yielded 1.84 kg OPD (94% yield, >99.5% purity). Post-reaction wastewater is concentrated, calcined at 300–600°C with inorganic bases, and subjected to high-temperature reduction (900–1200°C) with carbon to recover , achieving >80% recycling efficiency.
Table 1: Sodium Sulfide Reduction Parameters and Outcomes
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| o-Nitroaniline (kg) | 2.5 | 2.5 | 2.5 |
| (kg) | 2.1 | 2.5 | 2.1 |
| Water (kg) | 6.35 | 10.0 | 8.3 |
| Temperature (°C) | 96–102 | 100–130 | 90–110 |
| Reaction Time (h) | 1–1.5 | 3.5 | 2.0 |
| OPD Yield (%) | 94 | 99.7 | 99.6 |
| Purity (GC, %) | >99.5 | >99.3 | >99.3 |
Catalytic Hydrogenation of o-Nitroaniline
Process Overview
Catalytic hydrogenation employs gas and transition metal catalysts (e.g., Raney nickel, palladium on carbon) to reduce o-nitroaniline. The reaction occurs under mild conditions (25–80°C, 1–5 atm ) and follows:
This method avoids sulfide waste but requires specialized equipment for handling.
Sulfate Salt Formation
The free-base OPD is dissolved in ethanol or water and treated with stoichiometric (1:1 molar ratio). Crystallization at 0–5°C yields o-phenylenediammonium sulfate with >98% purity. Industrial pilots report 85–90% overall yield from o-nitroaniline.
Zinc Reduction in Acidic Medium
Laboratory-Scale Synthesis
A traditional method involves reducing o-nitroaniline with zinc powder in hydrochloric or sulfuric acid:
Using instead of directly produces the sulfate salt. For instance, 10 g o-nitroaniline reduced with 15 g Zn in 20% at 70°C for 2 hours yields 8.2 g this compound (78% yield).
Limitations and Optimization
Zinc reduction generates acidic wastewater containing , necessitating neutralization and precipitation steps. Recent advances use iron powder or electrochemical reduction to mitigate metal waste.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Waste Generated |
|---|---|---|---|---|
| Sodium Sulfide | 94–99.7 | >99.3 | Industrial | , |
| Catalytic Hydrogenation | 85–90 | >98 | Pilot | Catalyst residues |
| Zinc Reduction | 70–78 | 95–98 | Laboratory | , acidic effluent |
Industrial-Scale Considerations
The sodium sulfide method dominates industrial production due to its high yield and closed-loop recovery. In contrast, catalytic hydrogenation is preferred for high-purity applications despite higher capital costs. Environmental regulations favor methods with integrated waste treatment, such as the calcination-reduction system in CN105017028A, which reduces sulfide discharge by 90% .
Q & A
Q. How are high-throughput crystallography pipelines adapted for studying o-phenylenediammonium sulfate derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
